molecular formula C7H13NO2 B3050681 4,4,6-Trimethyl-1,3-oxazinan-2-one CAS No. 27830-77-9

4,4,6-Trimethyl-1,3-oxazinan-2-one

Katalognummer: B3050681
CAS-Nummer: 27830-77-9
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: UUQAANCLLJCVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1,3-oxazinan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,6-Trimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 4,4,6-trimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have phosphodiesterase IV inhibitor properties, making them useful in treating inflammatory diseases and asthma . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

4,4,6-Trimethyl-1,3-oxazinan-2-one can be compared with other similar compounds in the 1,3-oxazinan-2-one family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Biologische Aktivität

Overview

4,4,6-Trimethyl-1,3-oxazinan-2-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicine and industry. This compound belongs to the 1,3-oxazinan-2-one family, which is recognized for its significant interactions with various biological systems.

Chemical Structure and Properties

This compound has a unique structural arrangement that contributes to its biological properties. The compound features a five-membered ring containing nitrogen and oxygen, which allows it to participate in various chemical reactions such as oxidation and substitution.

Biological Activities

The compound exhibits several biological activities, including:

1. Antibacterial Activity
Research indicates that this compound demonstrates antibacterial properties against various pathogens. Its derivatives have been studied for their effectiveness in inhibiting bacterial growth.

2. Anti-inflammatory Effects
The compound has shown potential as a phosphodiesterase IV inhibitor, which positions it as a candidate for treating inflammatory diseases such as asthma and arthritis. Phosphodiesterase IV inhibitors are known for their role in reducing inflammation by increasing intracellular levels of cyclic AMP.

3. Anticancer Potential
Recent studies have explored the cytotoxic effects of related oxazinan compounds on human cancer cell lines. For example, compounds derived from oxazinonaphthalene analogs exhibited significant cytotoxic activity against ovarian and breast cancer cells . This suggests that this compound may also possess similar anticancer properties.

The mechanism of action of this compound is primarily linked to its interaction with specific molecular targets involved in inflammatory and cancer pathways. As a phosphodiesterase IV inhibitor, it works by preventing the breakdown of cyclic AMP, thereby enhancing its signaling pathways that regulate inflammation and cell proliferation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Phosphodiesterase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited phosphodiesterase IV activity in vitro. This inhibition correlated with reduced inflammatory markers in cell cultures treated with these compounds.
  • Cytotoxicity Against Cancer Cells : In another investigation involving oxazinonaphthalene derivatives, compounds exhibiting structural similarities to this compound showed promising results in inducing cell cycle arrest at the G2/M phase in human cancer cell lines . The most potent compounds demonstrated IC50 values ranging from 4.47 to 52.8 μM.

Comparison with Similar Compounds

To better understand the uniqueness of this compound within its chemical family, comparisons can be made with other related compounds:

Compound NameBiological ActivityReference
6-Phenyl-1,3-oxazinan-2-onePhosphodiesterase IV inhibitor
6-(Hydroxymethyl)-1,3-oxazinan-2-oneAntibacterial and anti-inflammatory
Oxazinonaphthalene derivativesCytotoxic against cancer cells

Eigenschaften

IUPAC Name

4,4,6-trimethyl-1,3-oxazinan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-4-7(2,3)8-6(9)10-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQAANCLLJCVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=O)O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301147
Record name 4,4,6-Trimethyl-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27830-77-9
Record name NSC141398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-Trimethyl-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-Trimethyl-1,3-oxazinan-2-one
Reactant of Route 2
4,4,6-Trimethyl-1,3-oxazinan-2-one
Reactant of Route 3
4,4,6-Trimethyl-1,3-oxazinan-2-one
Reactant of Route 4
4,4,6-Trimethyl-1,3-oxazinan-2-one
Reactant of Route 5
4,4,6-Trimethyl-1,3-oxazinan-2-one
Reactant of Route 6
4,4,6-Trimethyl-1,3-oxazinan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.